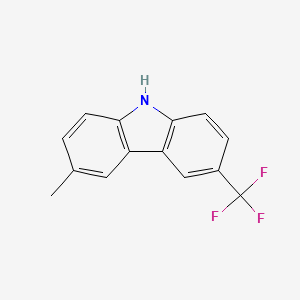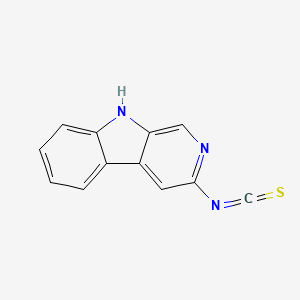
3-methyl-6-(trifluoromethyl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-6-(trifluoromethyl)-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds that contain a nitrogen atom within a tricyclic structure. The presence of a trifluoromethyl group and a methyl group on the carbazole ring enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-(trifluoromethyl)-9H-carbazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylcarbazole and trifluoromethylating agents.
Trifluoromethylation: The introduction of the trifluoromethyl group can be achieved using reagents like trifluoromethyl iodide or trifluoromethyltrimethylsilane in the presence of a catalyst such as copper or palladium.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-(trifluoromethyl)-9H-carbazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, which can be further utilized in different applications.
Scientific Research Applications
3-methyl-6-(trifluoromethyl)-9H-carbazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-methyl-6-(trifluoromethyl)-9H-carbazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-methylcarbazole: Lacks the trifluoromethyl group, resulting in different chemical properties.
6-trifluoromethylcarbazole: Lacks the methyl group, leading to variations in reactivity and applications.
Uniqueness
The presence of both the trifluoromethyl and methyl groups in 3-methyl-6-(trifluoromethyl)-9H-carbazole imparts unique chemical properties, such as increased stability and reactivity, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C14H10F3N |
|---|---|
Molecular Weight |
249.23 g/mol |
IUPAC Name |
3-methyl-6-(trifluoromethyl)-9H-carbazole |
InChI |
InChI=1S/C14H10F3N/c1-8-2-4-12-10(6-8)11-7-9(14(15,16)17)3-5-13(11)18-12/h2-7,18H,1H3 |
InChI Key |
KIKCAVCUKRAGJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2C=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10843096.png)









